![molecular formula C17H21ClN2O3 B577929 tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260763-61-8](/img/structure/B577929.png)

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

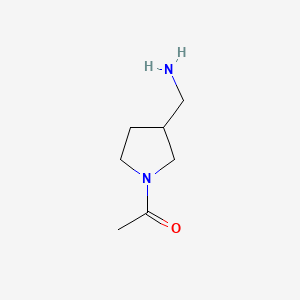

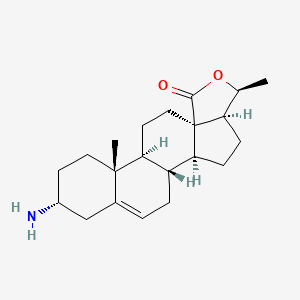

The compound “tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Synthesis Analysis

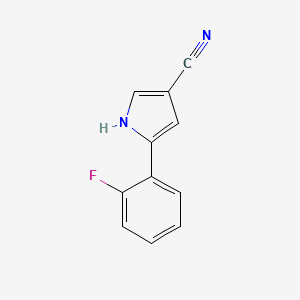

An efficient, scalable synthesis approach towards this compound involves key steps like dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. It interacts with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . These reactions are crucial for the formation of the spirocyclic structure of the compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Efficient Synthesis Approaches : Teng, Zhang, and Mendonça (2006) detailed an efficient synthesis method for a spirocyclic oxindole analogue, which includes the key steps of dianion alkylation and cyclization (Teng, Zhang, & Mendonça, 2006).

Crystal Structure Analysis : Sharma et al. (2016) explored the spectral properties and X-ray crystal structure of a new indoline derivative, which included tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate (Sharma et al., 2016).

Novel Bifunctional Compounds : Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).

Stereochemistry in Synthesis : Moskalenko and Boev (2014) discussed the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong et al., 2016).

Molecular Packing in Crystals : Didierjean et al. (2004) examined the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds, noting their molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Novel Cyclic Amino Acid Ester : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its structure (Moriguchi et al., 2014).

Importance in Anticancer Drugs : Zhang et al. (2018) highlighted the role of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, also known as tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4’-piperidine]-1’-carboxylate, is a spirocyclic oxindole analogue . Spiro compounds, including this compound, are known to interact with a wide range of receptors . .

Mode of Action

It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved and the nature of the interaction .

Biochemical Pathways

Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways, depending on its specific targets.

Result of Action

Given the wide range of biological activities exhibited by spiro compounds , it is likely that the effects of this compound’s action would be diverse and dependent on the specific targets and pathways involved.

Propiedades

IUPAC Name |

tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLTYMRDKUJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735310 |

Source

|

| Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

1260763-61-8 |

Source

|

| Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)